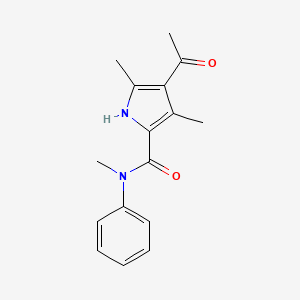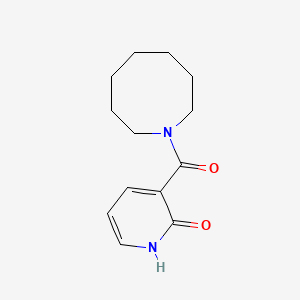
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system.
Applications De Recherche Scientifique
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of this compound, an enzyme that breaks down endocannabinoids. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and appetite. Modulating this system through the inhibition of this compound has been shown to have potential therapeutic benefits in various conditions, including pain, anxiety, and inflammation.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide involves the inhibition of this compound. This compound is responsible for breaking down endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. By inhibiting this compound, this compound increases the levels of endocannabinoids, leading to modulation of the endocannabinoid system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of this compound by this compound leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes such as pain sensation, mood, and appetite. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its selectivity for this compound. This compound has been shown to be highly selective for this compound and does not interact with other enzymes or receptors. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is highly selective for this compound, it may interact with other enzymes or receptors at high concentrations. Additionally, the use of this compound in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several future directions for the study of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. One potential direction is the investigation of its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. Additionally, further studies are needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, the development of more selective and potent this compound inhibitors may lead to improved therapeutic outcomes and fewer off-target effects.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to form the amide product. The resulting amide is then purified through recrystallization to obtain this compound.
Propriétés
IUPAC Name |
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-8-14-16(9-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOREHMLCBMFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)








![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)